molecular formula C19H21NO2S B11574846 3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

Cat. No.: B11574846
M. Wt: 327.4 g/mol
InChI Key: MZNUAYVWLQJNOQ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine typically involves multi-step organic reactions. The starting materials often include furan, 2-methoxyphenyl derivatives, and thiophen-2-ylmethylamine. The synthetic route may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Introduction of the 2-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the thiophen-2-ylmethyl group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine is unique due to the presence of both furan and thiophene rings, which impart distinct chemical properties

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C19H21NO2S/c1-21-18-8-3-2-7-16(18)17(19-9-4-12-22-19)10-11-20-14-15-6-5-13-23-15/h2-9,12-13,17,20H,10-11,14H2,1H3

InChI Key

MZNUAYVWLQJNOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=CS2)C3=CC=CO3

Origin of Product

United States

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